molecular formula C13H20ClN3O2S B2659803 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 691398-58-0

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2659803
CAS RN: 691398-58-0
M. Wt: 317.83
InChI Key: FFCVNSFQGPGEII-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methylphenyl isocyanate” appears as a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .


Synthesis Analysis

A new synthesis of a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Chemical Reactions Analysis

The compound “3-chloro-4-methylphenyl isocyanate” is combustible and may burn but does not ignite readily . It decomposes in water and will react with water (some violently) releasing flammable, toxic, or corrosive gases and runoff . When heated, vapors may form explosive mixtures with air .


Physical And Chemical Properties Analysis

The compound “3-chloro-4-methylphenyl isocyanate” has a molecular weight of 167.59 g/mol . It’s a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .

Scientific Research Applications

Development of Adenosine Receptor Antagonists

A study focused on developing adenosine A2B receptor antagonists using sulfonamide structures. The research involved creating sulfonamides with enhanced potency at A2B receptors compared to the parent sulfonates. This advancement was significant in receptor antagonist development, showcasing the utility of sulfonamides in medicinal chemistry (Luo et al., 2006).

Synthesis and Biological Evaluation of Metal Complexes

Sulfonamide-derived ligands and their transition metal complexes were synthesized and characterized for their antibacterial and antifungal activities. This study demonstrates the potential of these compounds in creating effective antimicrobial agents (Chohan & Shad, 2011).

Investigation of Polythiosemicarbazides

Research on the preparation and properties of polythiosemicarbazides showed that these compounds, when combined with various metal ions, form metallic chelates. This study contributed to understanding the thermal stability and potential applications of these chelates in various fields (Campbell & Tomic, 1962).

Pyrazoline Benzensulfonamides as Enzyme Inhibitors

A study on the synthesis of pyrazoline benzensulfonamides revealed their efficacy as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings are crucial in the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).

Tautomeric Behavior of Sulfonamide Derivatives

The tautomeric forms of sulfonamide derivatives were investigated using spectroscopic methods. This research provides insights into the pharmaceutical and biological activities of these molecules (Erturk et al., 2016).

Antibacterial Evaluation of Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety demonstrated their high antibacterial activity. This work highlights the potential of these compounds in antimicrobial therapy (Azab et al., 2013).

Sulfonamide-derived Endothelin Receptor Antagonists

Research on sulfonamide-derived biphenylsulfonamides as endothelin receptor antagonists has led to the discovery of potent, highly selective antagonists. These findings are significant in the context of treating conditions like congestive heart failure (Murugesan et al., 2000).

Safety and Hazards

The compound “3-chloro-4-methylphenyl isocyanate” is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air . Fire will produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(10-13(11)14)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVNSFQGPGEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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